N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
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Overview
Description
N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound that belongs to the class of oxadiazole derivatives.
Scientific Research Applications
N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
Mode of Action
It is known that the compound contains a prop-2-yn-1-ylthio group, which is often involved in interactions with biological targets
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the presence of the 1,3,4-oxadiazol-2-yl group, it is possible that this compound could interact with various enzymes or receptors, thereby influencing multiple biochemical pathways
Pharmacokinetics
The presence of the benzamide group may influence its absorption and distribution, while the prop-2-yn-1-ylthio group could potentially affect its metabolism and excretion
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structural features, it is possible that this compound could have a range of effects, depending on its specific targets and the biochemical pathways it affects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized and excreted
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. One common method includes the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in the presence of phosphorus oxychloride (POCl3) under reflux conditions . This method ensures the formation of the oxadiazole ring, which is crucial for the compound’s biological activity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free methods and microwave-assisted synthesis, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
N-(1,3,4-oxadiazol-2-yl)benzamides: These compounds share a similar core structure and exhibit comparable biological activities.
1,3,4-oxadiazole derivatives: These compounds are known for their diverse biological properties, including antimicrobial, antifungal, and anti-inflammatory activities.
Uniqueness
N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide stands out due to its unique prop-2-ynylsulfanyl group, which enhances its biological activity and specificity. This structural feature allows for more effective interactions with molecular targets, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-2-8-19-13-16-15-11(18-13)9-14-12(17)10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYNHZVBWUQLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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